(1S,2R)-2-Fluorocyclohexan-1-ol (1S,2R)-2-Fluorocyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 918300-57-9
VCID: VC17385926
InChI: InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1
SMILES:
Molecular Formula: C6H11FO
Molecular Weight: 118.15 g/mol

(1S,2R)-2-Fluorocyclohexan-1-ol

CAS No.: 918300-57-9

Cat. No.: VC17385926

Molecular Formula: C6H11FO

Molecular Weight: 118.15 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R)-2-Fluorocyclohexan-1-ol - 918300-57-9

Specification

CAS No. 918300-57-9
Molecular Formula C6H11FO
Molecular Weight 118.15 g/mol
IUPAC Name (1S,2R)-2-fluorocyclohexan-1-ol
Standard InChI InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1
Standard InChI Key LMYKFDDTPIOYQV-RITPCOANSA-N
Isomeric SMILES C1CC[C@H]([C@H](C1)O)F
Canonical SMILES C1CCC(C(C1)O)F

Introduction

Molecular and Structural Characteristics

Chemical Identity and Stereochemical Configuration

(1S,2R)-2-Fluorocyclohexan-1-ol (CAS: 918300-57-9) belongs to the class of fluorinated cyclohexanols, with a molecular formula of C₆H₁₁FO and a molecular weight of 118.15 g/mol. The compound’s stereochemistry is defined by the (1S,2R) configuration, where the hydroxyl (-OH) and fluorine (-F) groups occupy axial and equatorial positions, respectively, on the cyclohexane ring. This spatial arrangement significantly influences its reactivity, solubility, and interactions with biological targets .

The InChI key (LMYKFDDTPIOYQV-RITPCOANSA-N) and SMILES notation (C1CCC@HF) encode its chiral structure, enabling precise computational modeling and database referencing .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₆H₁₁FO
Molecular Weight118.15 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLimited data available
LogP (Partition Coefficient)Estimated 1.2–1.5

The fluorine atom’s electronegativity and small atomic radius enhance the compound’s lipophilicity compared to non-fluorinated analogs, potentially improving membrane permeability in biological systems .

Synthesis and Preparation

Asymmetric Synthesis Strategies

The synthesis of (1S,2R)-2-Fluorocyclohexan-1-ol typically involves enantioselective reduction of 2-fluorocyclohexanone. Chiral catalysts, such as oxazaborolidines or transition-metal complexes, enable high enantiomeric excess (ee) by favoring the formation of the (1S,2R) configuration. For example, catalytic hydrogenation using a ruthenium-BINAP system achieves ee values exceeding 90% in related fluorocyclohexanol derivatives .

Alternative routes include:

  • Kinetic resolution of racemic mixtures via enzymatic catalysis (e.g., lipases or esterases) .

  • Diastereomeric crystallization using chiral resolving agents like tartaric acid derivatives.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow reactors and immobilized chiral catalysts are employed to enhance reaction throughput and reduce waste. Purification techniques such as simulated moving bed (SMB) chromatography ensure high enantiopurity (>99%) for pharmaceutical applications .

Reactivity and Functionalization

Key Chemical Reactions

The compound participates in reactions characteristic of secondary alcohols and aryl fluorides:

  • Oxidation: The hydroxyl group oxidizes to a ketone, yielding 2-fluorocyclohexanone under mild conditions (e.g., pyridinium chlorochromate).

  • Nucleophilic Substitution: Fluorine’s leaving-group ability facilitates substitutions with nucleophiles (e.g., azide or cyanide) under SN2 conditions .

  • Esterification/Acylation: Reacts with acyl chlorides or anhydrides to form fluorinated esters, useful in polymer chemistry.

Stereochemical Influence on Reactivity

The (1S,2R) configuration imposes steric and electronic constraints:

  • Axial hydroxyl group stabilizes transition states in oxidation reactions, accelerating ketone formation .

  • Equatorial fluorine reduces ring strain, enhancing thermal stability compared to alternative stereoisomers.

Applications in Scientific Research

Medicinal Chemistry

Fluorinated cyclohexanols are prized for their ability to modulate biological targets:

  • Ion Channel Modulation: The compound’s fluorine enhances binding to calcium-activated potassium (KCa) channels, showing potential in treating hypertension .

  • Enzyme Inhibition: Acts as a transition-state analog for hydrolytic enzymes, with applications in protease inhibitor design.

Material Science

  • Chiral Solvents: Used in asymmetric synthesis to induce enantioselectivity in Diels-Alder reactions.

  • Liquid Crystals: Fluorine’s dipole moment stabilizes mesophases in liquid crystalline materials .

Comparative Analysis with Related Compounds

CompoundCAS NumberKey DifferencesBiological Activity
(1S,2S)-2-Fluorocyclohexan-1-ol292150-03-9Opposite configuration at C2Lower KCa channel affinity
4-Amino-2-fluorocyclohexan-1-ol68374601Amino substituent at C4Enhanced solubility
rac-(1R,2S)-2-(2-Fluorophenyl)cyclohexan-1-ol1909287-33-7Aromatic ring substitutionUnknown

The (1S,2R) isomer’s unique stereochemistry confers superior metabolic stability compared to its (1S,2S) counterpart, as evidenced by in vitro hepatic microsome assays .

Future Research Directions

  • Pharmacokinetic Profiling: In vivo studies to assess bioavailability and half-life.

  • Catalyst Optimization: Development of recyclable chiral catalysts for greener synthesis.

  • Polymer Applications: Exploration in fluorinated polyesters for high-performance materials.

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